3-(2-Anilinoanilino)-1-phenylbut-2-en-1-one
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Overview
Description
3-(2-Anilinoanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbonyl group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Anilinoanilino)-1-phenylbut-2-en-1-one typically involves the condensation of aniline derivatives with appropriate carbonyl compounds. One common method is the reaction of 2-anilinoaniline with 1-phenylbut-2-en-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Anilinoanilino)-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2-Anilinoanilino)-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Anilinoanilino)-1-phenylbut-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The conjugated system in the molecule allows it to participate in redox reactions, which can affect cellular processes. Additionally, the aromatic rings can interact with DNA and proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Anilinoaniline: A precursor in the synthesis of 3-(2-Anilinoanilino)-1-phenylbut-2-en-1-one.
1-Phenylbut-2-en-1-one: Another precursor used in the synthesis.
Quinone Derivatives: Products of the oxidation of this compound.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an enone with those of aniline derivatives. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
919083-51-5 |
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Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(2-anilinoanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H20N2O/c1-17(16-22(25)18-10-4-2-5-11-18)23-20-14-8-9-15-21(20)24-19-12-6-3-7-13-19/h2-16,23-24H,1H3 |
InChI Key |
XDAWSBKYBDYQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
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